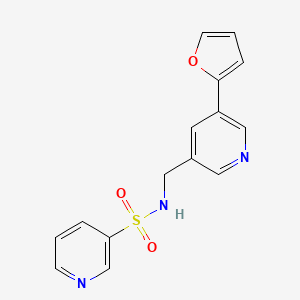

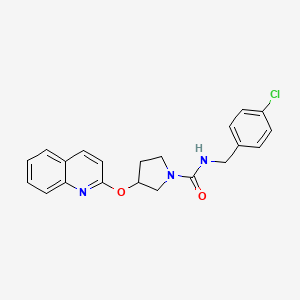

![molecular formula C28H24N2O7 B2527933 N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866340-09-2](/img/structure/B2527933.png)

N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide" is a complex organic molecule that may be related to the quinoxaline and quinoline derivatives described in the provided papers. These derivatives are of interest due to their potential biological activities, particularly in the context of cancer research. The papers discuss the synthesis and biological evaluation of related compounds, which could provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of quinoxaline and quinoline derivatives is detailed in the provided papers. Paper describes the preparation of quinoxaline derivatives through a chemoselective reaction with soft electrophiles, starting from 3-phenylquinoxaline-2(1H)-thione. This method could potentially be adapted for the synthesis of the compound , considering its structural similarities. Paper outlines the synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides using a Passerini three-component reaction, which involves an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. This approach is notable for its one-pot process and room temperature conditions, which could offer a convenient route for the synthesis of related acetamide compounds.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and a complex ring system, which are characteristic of the quinoxaline and quinoline derivatives discussed in the papers. The presence of an acetamide group is common to the compounds in both papers, suggesting that the compound may share similar binding properties and interactions with biological targets. The molecular modeling studies mentioned in paper could be relevant for understanding how the compound might interact with enzymes such as human thymidylate synthase, by stabilizing its inactive conformation.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve its acetamide group and the aromatic systems present in its structure. The papers do not provide specific details on the chemical reactions of the compound , but the methodologies used to synthesize related compounds suggest that it could participate in similar reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions, depending on the reaction conditions and the presence of suitable reactants.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of the specific compound, they do provide insights into the properties of related compounds. For instance, the biological activity assays described in paper indicate that certain quinoxaline derivatives exhibit inhibitory action on cancer cells, which could imply that the compound may also possess such properties. The solubility, stability, and reactivity of the compound would be influenced by its functional groups and molecular structure, which could be inferred from the properties of the compounds studied in the papers.

Scientific Research Applications

Structural Aspects and Properties

Research on compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide has explored their structural aspects and unique properties. One study focused on the structural aspects of amide-containing isoquinoline derivatives, revealing that their interactions with different acids can lead to the formation of gels or crystalline solids depending on the nature of the acid. This property highlights the potential of such compounds in the development of novel materials with specific physical characteristics (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Derivatives

Another line of research has focused on synthesizing derivatives of similar compounds for various applications. For instance, the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines using versatile intermediates illustrates the chemical flexibility and potential for creating a wide array of derivatives, which could be explored for different scientific applications (Phillips & Castle, 1980).

Heterocyclic Compounds and Fluorescence

Research has also been conducted on oxazine- and oxazole-fused derivatives of alkaloids, leading to novel heterocycles with significant fluorescence emission properties. This aspect is particularly relevant for applications in fluorescence microscopy and imaging, where compounds with strong and specific fluorescence emissions are invaluable (Sobarzo-Sánchez et al., 2001).

Catalysis and Chemical Transformations

Another study discussed the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts, indicating the potential use of structurally related compounds in catalysis. Such catalysts can facilitate a range of chemical transformations, making them valuable tools in synthetic chemistry and industrial applications (Facchetti et al., 2016).

Platinum-Catalyzed Cyclization

Furthermore, research into platinum-catalyzed cyclization reactions of ortho-alkynylphenylureas and acetamides has shown the ability to form complex tetracyclic compounds through N-O bond cleavage. This demonstrates the potential of related compounds in complex chemical synthesis and the development of new synthetic methodologies (Nakamura, Sato, & Terada, 2009).

properties

IUPAC Name |

N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O7/c1-16-4-6-17(7-5-16)27(32)22-13-30(23-12-25-24(36-15-37-25)11-21(23)28(22)33)14-26(31)29-18-8-19(34-2)10-20(9-18)35-3/h4-13H,14-15H2,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPFRWGYOBLLBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC(=CC(=C5)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

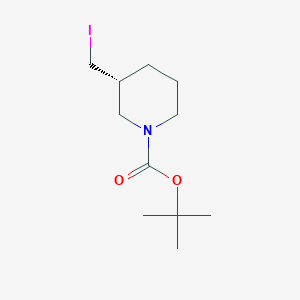

![1-Aminospiro[4.4]nonane-1-carboxylic acid](/img/structure/B2527850.png)

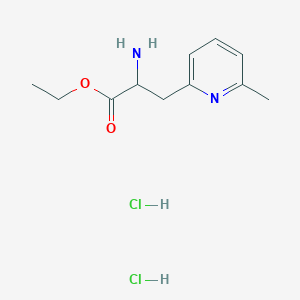

![2-Chloro-1-(4-methoxybenzyl)-1H-benzo[D]imidazole](/img/structure/B2527854.png)

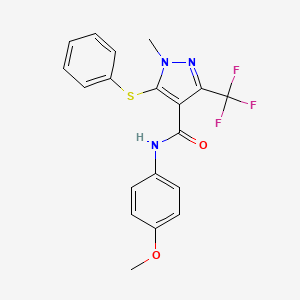

![7-[(E)-but-2-enyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/structure/B2527856.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2527859.png)

![4-chloro-N-[2-(4-fluorophenoxy)ethyl]-3-nitrobenzamide](/img/structure/B2527863.png)

![5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2527869.png)

![ethyl 2-((3-benzyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2527870.png)

methylene]malonate](/img/structure/B2527873.png)